molecular formula C14H20N4 B12723501 3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-(1-piperidinyl)- CAS No. 137440-94-9

3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-(1-piperidinyl)-

Cat. No.: B12723501
CAS No.: 137440-94-9
M. Wt: 244.34 g/mol
InChI Key: MRRUIJWUKZCIFL-UHFFFAOYSA-N
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Description

The compound 3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-(1-piperidinyl)- features a pyridine backbone with the following substituents:

  • Position 3: A nitrile (-CN) group.
  • Position 4: A dimethylamino (-N(CH₃)₂) group.
  • Position 6: A methyl (-CH₃) group.
  • Position 2: A 1-piperidinyl moiety (C₅H₁₀N).

The nitrile group may enhance metabolic stability or serve as a hydrogen bond acceptor in receptor interactions.

Properties

CAS No.

137440-94-9

Molecular Formula

C14H20N4

Molecular Weight

244.34 g/mol

IUPAC Name

4-(dimethylamino)-6-methyl-2-piperidin-1-ylpyridine-3-carbonitrile

InChI

InChI=1S/C14H20N4/c1-11-9-13(17(2)3)12(10-15)14(16-11)18-7-5-4-6-8-18/h9H,4-8H2,1-3H3

InChI Key

MRRUIJWUKZCIFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)N2CCCCC2)C#N)N(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to 3-Cyanopyridine Scaffolds

The core 3-cyanopyridine structure, essential for this compound, is typically synthesized by several well-established methods:

  • Ammoxidation of 3-methylpyridine (3-picoline): Industrially, 3-picoline undergoes ammoxidation in the presence of vanadium phosphorous oxide catalysts to yield 3-cyanopyridine with high efficiency.

  • Nucleophilic substitution of 3-bromopyridine: Reaction of 3-bromopyridine with potassium cyanide in the presence of palladium catalysts (e.g., Pd2(dba)3) at moderate temperatures (~80 °C) provides 3-cyanopyridine derivatives in good yields (~93%).

  • Dehydration of nicotinic acid amide: Using reagents such as copper(I) chloride with silylating agents or phosphorus pentoxide, nicotinic acid amide can be converted to 3-cyanopyridine with yields around 84-88%.

These methods establish the 3-cyanopyridine nucleus, which is then functionalized further to introduce the dimethylamino, methyl, and piperidinyl groups.

Representative Preparation Route for 3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-(1-piperidinyl)-

Step Reaction Type Starting Material Reagents/Conditions Product/Intermediate Yield/Notes
1 Ammoxidation or cyanation 3-methylpyridine or 3-bromopyridine VPO catalyst/ Pd catalyst, KCN 3-cyanopyridine derivatives Industrial scale, high yield (up to 93%)
2 Chlorination 3-cyanopyridine N-oxide Bis(trichloromethyl)carbonate, organic base, 5–75 °C 2-chloro-3-cyanopyridine High yield, mild, eco-friendly
3 Amination (dimethylamino substitution) 2-chloro-3-cyanopyridine Dimethylamine, solvent, reflux 4-(dimethylamino)-3-cyanopyridine derivative Nucleophilic aromatic substitution
4 Methylation or use of methyl-substituted starting material Pyridine ring Methylation reagents or methylated pyridine 6-methyl substituted intermediate Controlled regioselectivity required
5 Piperidinyl substitution 2-chloro-4-(dimethylamino)-6-methyl-3-cyanopyridine Piperidine, reflux in organic solvent Final compound: 3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-(1-piperidinyl)- Nucleophilic substitution, high yield

Purification and Isolation

  • The crude reaction mixtures are typically purified by distillation under reduced pressure or recrystallization from suitable solvents to isolate the pure compound.

  • Solvent extraction and chromatographic techniques may also be employed depending on the scale and purity requirements.

Summary of Key Research Findings

  • The use of palladium-catalyzed cyanation of halopyridines provides a high-yield, selective route to 3-cyanopyridine derivatives, which are crucial intermediates.

  • Environmentally benign chlorination methods using bis(trichloromethyl)carbonate offer safer and more sustainable routes to 2-chloropyridine intermediates, facilitating subsequent substitution reactions.

  • Multi-component reactions and microwave-assisted syntheses have been explored for related pyridinecarbonitrile derivatives, indicating potential for efficient synthesis under mild conditions.

  • The combination of these methods allows for the stepwise construction of the complex substitution pattern found in 3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-(1-piperidinyl)- with good yields and manageable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-(1-piperidinyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyridinecarboxylic acids.

    Reduction: Formation of pyridinecarbinols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C14_{14}H20_{20}N4_{4} and a molecular weight of approximately 244.34 g/mol. Its structure features a pyridine ring with a cyano group, a dimethylamino group, and a piperidinyl moiety. This combination of functional groups contributes to its diverse chemical properties and potential biological activities.

Medicinal Chemistry Applications

1. Anticancer Activity:
Research indicates that 3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-(1-piperidinyl)- exhibits significant anticancer properties. In vitro studies have shown that this compound can activate apoptotic pathways in cancer cells, such as MCF-7 cells, leading to increased cell death rates . The structure-activity relationship (SAR) studies suggest that modifications to the piperidine and pyridine rings can enhance its potency against various cancer types.

2. Biological Interaction Studies:
The compound has been investigated for its interactions with biological macromolecules. It has shown potential in disrupting protein-protein interactions (PPIs), which are critical in many cellular processes, including cancer progression . Understanding these interactions can lead to the development of novel therapeutic agents targeting specific pathways involved in disease mechanisms.

3. Neuropharmacological Effects:
Given the presence of the piperidinyl group, this compound may also exhibit neuropharmacological effects. Preliminary studies suggest it could influence neurotransmitter systems, making it a candidate for further exploration in treating neurological disorders.

Synthetic Methodologies

The synthesis of 3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-(1-piperidinyl)- can be achieved through various chemical reactions:

  • Nucleophilic Substitution Reactions: These are often utilized to introduce the dimethylamino and piperidinyl groups onto the pyridine ring.
  • Cyclization Reactions: Cyclization methods can lead to the formation of the piperidinyl moiety from appropriate precursors.
  • Functional Group Modifications: Post-synthetic modifications allow for the fine-tuning of biological activity by altering functional groups attached to the core structure.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-(1-piperidinyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the dimethylamino and piperidinyl groups can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile (CAS 1016864-49-5)

  • Structure : Pyridine-3-carbonitrile core with a 4-(3-methylphenyl)piperazinyl group at position 4.
  • Molecular Formula : C₁₇H₁₈N₄ (Molar Mass: 278.35 g/mol) .
  • Key Differences: Substituent at Position 2: The target compound has a piperidinyl group, whereas this analog uses a piperazinyl group. Piperazine introduces an additional nitrogen, increasing polarity and hydrogen-bonding capacity.

Pyrido[2,3-d]pyrimidine-6-carboxylic Acid Derivatives (CAS 59582-70-6)

  • Structure: Pyrido-pyrimidine core with a 4-(dimethylamino)-1-piperidinyl group and a carboxylic acid at position 6 .
  • Key Differences :
    • Core Heterocycle : The target compound uses a simpler pyridine ring, while this derivative incorporates a fused pyrido-pyrimidine system, increasing rigidity and planarity.
    • Functional Groups : The carboxylic acid in this analog enhances water solubility but may limit blood-brain barrier penetration compared to the nitrile group in the target compound.

Antipsychotic Agents (Clozapine, Olanzapine)

  • Structure: Dibenzodiazepine/thienobenzodiazepine cores with piperazine/piperidine moieties .
  • Key Differences :
    • Core Scaffold : The target compound lacks the polycyclic aromatic system of these drugs, which is critical for dopamine/serotonin receptor binding.
    • Substituent Flexibility : The piperidinyl group in the target compound is directly attached to the pyridine ring, offering less conformational freedom compared to the pendant piperazine in Olanzapine.

Structural and Functional Analysis

Substituent Effects

Substituent Position Target Compound Analog (CAS 1016864-49-5) Pharmacological Impact
Position 2 1-Piperidinyl (C₅H₁₀N) Piperazinyl (C₄H₉N₂) Piperazinyl increases polarity and H-bonding .
Position 4 Dimethylamino (-N(CH₃)₂) 3-Methylphenyl (C₆H₄(CH₃)) Dimethylamino enhances electron density .
Position 6 Methyl (-CH₃) Piperazinyl substituent Methyl reduces steric hindrance compared to bulkier groups.

Physicochemical Properties

Property Target Compound Pyrido-pyrimidine Derivative (CAS 59582-70-6)
Molecular Weight ~275–300 g/mol (estimated) Higher (due to fused ring system)
Solubility Moderate (nitrile group) High (carboxylic acid)
Lipophilicity (LogP) Higher (methyl, piperidinyl) Lower (polar carboxylic acid)

Biological Activity

3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-(1-piperidinyl)- is a compound of considerable interest within medicinal chemistry due to its unique molecular structure and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H16N3C_{13}H_{16}N_3 and a molecular weight of approximately 244.34 g/mol. Its structure includes a pyridine ring substituted with a cyano group, a dimethylamino group, and a piperidinyl moiety, contributing to its diverse chemical properties.

Biological Activity

Research has indicated that 3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-(1-piperidinyl)- exhibits significant biological activity across various assays:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, showing effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, with indications of inhibition in pathways related to inflammation.
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects on cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the dimethylamino group enhances solubility and interaction with biological targets, while the piperidinyl moiety may contribute to receptor binding affinity. A comparative analysis with structurally similar compounds reveals insights into its SAR:

Compound NameMolecular FormulaKey Features
4-Cyclopropyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrileC_{11}H_{12}N_2OContains a cyclopropyl group; unique reactivity profile
3-Cyano-6-methyl-2(1H)-pyridinoneC_{8}H_{7}N_3OLacks the dimethylamino group; different biological activity
4-(Dimethylamino)-6-methylpyridineC_{9}H_{12}N_2Simpler structure; primarily used in organic synthesis

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Cytotoxicity Assays : A study demonstrated that 3-Pyridinecarbonitrile derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent cytotoxic effects .
  • Anti-inflammatory Mechanisms : Research investigating the compound's effects on inflammatory pathways showed significant inhibition of prostaglandin E2 (PGE2) production in human whole blood assays, suggesting its potential as an anti-inflammatory agent .
  • Pharmacokinetic Profiles : Evaluation of pharmacokinetics revealed favorable absorption characteristics with good oral bioavailability (approximately 31.8%) and clearance rates conducive to therapeutic use .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

The compound can be synthesized via multicomponent reactions involving cyanoacetic acid derivatives, malononitrile, and aromatic aldehydes, using piperidine as a catalyst in refluxing ethanol. Key parameters include:

  • Catalyst choice : Piperidine facilitates Knoevenagel condensation and cyclization steps, critical for pyridine ring formation .
  • Temperature control : Reflux conditions (~78°C for ethanol) ensure complete conversion while avoiding decomposition of thermally sensitive intermediates.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol improves purity (>95% by HPLC) .

Q. What spectroscopic and crystallographic techniques are recommended for structural confirmation?

  • X-ray crystallography : Resolves bond lengths (e.g., C–C: 1.48–1.52 Å) and confirms substituent positions (e.g., dimethylamino at C4, piperidinyl at C2) .
  • NMR spectroscopy : Key signals include δ ~2.3 ppm (singlet for N(CH₃)₂), δ ~1.5–2.7 ppm (multiplet for piperidinyl protons), and δ ~6.8–7.5 ppm (pyridine ring protons) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 325 [M+H]⁺) and fragmentation patterns validate the molecular formula .

Q. How can researchers address purification challenges due to polar substituents?

  • Chromatography : Use reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) to separate polar byproducts .
  • Recrystallization : Ethanol-water mixtures (4:1 v/v) exploit solubility differences between the target compound (high solubility in ethanol) and impurities .

Advanced Research Questions

Q. How do the dimethylamino and piperidinyl substituents influence electronic properties and reactivity?

  • Electronic effects : The electron-donating dimethylamino group increases electron density at C4, enhancing nucleophilic substitution reactivity. Piperidinyl at C2 stabilizes intermediates via steric hindrance and hydrogen bonding .
  • Experimental validation : Cyclic voltammetry reveals oxidation potentials shifted by ~0.3 V compared to unsubstituted pyridinecarbonitriles, indicating altered redox behavior .

Q. What computational methods are suitable for validating experimental data?

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to compare bond angles/lengths with X-ray data (mean deviation <0.02 Å) .
  • Molecular docking : Predict binding affinities for biological targets (e.g., kinases) by modeling interactions between the piperidinyl group and hydrophobic enzyme pockets .

Q. How to design structure-activity relationship (SAR) studies for biological activity screening?

  • Variable substituents : Synthesize analogs with modified piperidinyl (e.g., morpholinyl) or dimethylamino (e.g., diethylamino) groups to assess impact on bioactivity .
  • Assay design : Use kinase inhibition assays (IC₅₀ measurements) and cellular apoptosis models (flow cytometry) to correlate structural features with efficacy .

Q. How can contradictions in synthetic yields or spectral data be resolved?

  • Batch analysis : Compare reaction conditions (e.g., catalyst loading, solvent purity) across multiple batches; deviations >10% suggest procedural inconsistencies .
  • Data cross-validation : Overlay NMR spectra from independent syntheses to identify impurity peaks (e.g., residual solvents at δ ~1.2 ppm) .

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